molecular formula C8H10O2 B13810959 2-Octynal, 7-oxo- CAS No. 226911-08-6

2-Octynal, 7-oxo-

Katalognummer: B13810959
CAS-Nummer: 226911-08-6
Molekulargewicht: 138.16 g/mol
InChI-Schlüssel: RZYOBFPCWUDWAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Octynal, 7-oxo- is an organic compound with the molecular formula C8H10O2. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a terminal carbon atom. This compound is known for its unique structure, which includes an alkyne group (C≡C) and a carbonyl group, making it a valuable intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Octynal, 7-oxo- can be synthesized through various methods. One common approach is the hydroformylation (oxo-process) of 1-octyne. This process involves the reaction of 1-octyne with carbon monoxide (CO) and hydrogen (H2) in the presence of a cobalt or rhodium catalyst to produce the desired aldehyde .

Industrial Production Methods: In industrial settings, the hydroformylation process is scaled up to produce large quantities of 2-Octynal, 7-oxo-. The reaction conditions typically involve high pressures and temperatures to ensure efficient conversion of the starting materials to the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Octynal, 7-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 2-Octynal, 7-oxo- involves its interaction with various molecular targets and pathways. The compound’s carbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the alkyne group can participate in cycloaddition reactions, further influencing biological pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Octynal, 7-oxo- is unique due to the presence of both an alkyne and a carbonyl group in its structure. This combination of functional groups allows it to participate in a diverse range of chemical reactions, making it a versatile intermediate in organic synthesis .

Eigenschaften

CAS-Nummer

226911-08-6

Molekularformel

C8H10O2

Molekulargewicht

138.16 g/mol

IUPAC-Name

7-oxooct-2-ynal

InChI

InChI=1S/C8H10O2/c1-8(10)6-4-2-3-5-7-9/h7H,2,4,6H2,1H3

InChI-Schlüssel

RZYOBFPCWUDWAV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCCC#CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.